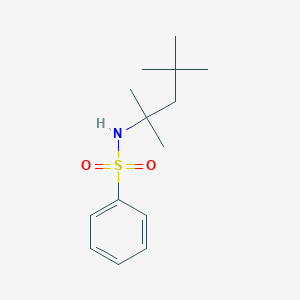
エチレンジアミン四酢酸ニナトリウムニッケル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium nickel ethylenediaminetetraacetic acid is a coordination compound that consists of nickel ion complexed with ethylenediaminetetraacetic acid and disodium ions. This compound is known for its strong chelating properties, which allow it to bind tightly to metal ions. It appears as a light yellow powder and is highly soluble in water .
科学的研究の応用
Disodium nickel ethylenediaminetetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various analytical and preparative procedures to sequester metal ions.
Medicine: Utilized in chelation therapy to remove heavy metals from the body.
生化学分析
Biochemical Properties
Disodium nickel EDTA interacts with various biomolecules in biochemical reactions. As a chelating agent, it binds to metal ions, forming stable, water-soluble complexes . This property allows it to interact with enzymes and proteins that require metal ions for their activity, potentially influencing their function .
Cellular Effects
The effects of Disodium nickel EDTA on cells and cellular processes are diverse. It can influence cell function by altering the availability of metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, by chelating metal ions, it can inhibit enzymes that require these ions, potentially affecting various cellular processes .
Molecular Mechanism
The molecular mechanism of action of Disodium nickel EDTA primarily involves its chelating properties. It forms stable complexes with metal ions, which can influence the activity of enzymes and other biomolecules that interact with these ions . This can lead to changes in gene expression and enzyme activity, among other effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disodium nickel EDTA can change over time. Its stability allows it to persist in solutions, providing a consistent source of chelation activity
Dosage Effects in Animal Models
The effects of Disodium nickel EDTA can vary with different dosages in animal models. While specific studies on Disodium nickel EDTA are limited, chelating agents like EDTA are known to have dosage-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Disodium nickel EDTA can be involved in various metabolic pathways due to its ability to chelate metal ions. This can affect the activity of enzymes and other biomolecules that interact with these ions, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Disodium nickel EDTA can be transported and distributed within cells and tissues. Its water-soluble complexes can move freely in aqueous environments, allowing it to reach various parts of a cell
Subcellular Localization
The subcellular localization of Disodium nickel EDTA is likely to be influenced by its chelating properties and water solubility. It can potentially reach various compartments or organelles within a cell . Specific targeting signals or post-translational modifications that direct it to specific locations are not currently known.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of disodium nickel ethylenediaminetetraacetic acid typically involves the following steps:
- Dissolve ethylenediaminetetraacetic acid in water.
- Dissolve a nickel salt, such as nickel nitrate, in water.
- Slowly add the ethylenediaminetetraacetic acid solution to the nickel salt solution while heating in a water bath to facilitate the complexation reaction.
- Filter and dry the resulting product to obtain disodium nickel ethylenediaminetetraacetic acid .
Industrial Production Methods
In industrial settings, the production of disodium nickel ethylenediaminetetraacetic acid follows similar steps but on a larger scale. The process involves precise control of temperature, pH, and concentration to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Disodium nickel ethylenediaminetetraacetic acid primarily undergoes complexation reactions due to its strong chelating properties. It can form stable complexes with various metal ions, including calcium, magnesium, and iron.
Common Reagents and Conditions
Oxidation and Reduction: The compound itself is stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: It can participate in substitution reactions where the nickel ion is replaced by another metal ion in the presence of a suitable reagent.
Major Products
The major products formed from these reactions are typically other metal-ethylenediaminetetraacetic acid complexes, depending on the metal ion introduced during the reaction.
作用機序
The mechanism of action of disodium nickel ethylenediaminetetraacetic acid involves the formation of stable chelate complexes with metal ions. The ethylenediaminetetraacetic acid moiety binds to the metal ion through its nitrogen and oxygen atoms, forming an octahedral complex. This chelation process effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions .
類似化合物との比較
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar in structure but lacks the nickel ion.
Calcium disodium ethylenediaminetetraacetic acid: Contains calcium instead of nickel.
Tetrasodium ethylenediaminetetraacetic acid: Contains four sodium ions instead of two.
Uniqueness
Disodium nickel ethylenediaminetetraacetic acid is unique due to its specific ability to form stable complexes with nickel ions, which can be advantageous in applications requiring selective chelation of nickel. Its strong binding affinity and stability make it particularly useful in scenarios where precise control over metal ion concentrations is necessary.
特性
CAS番号 |
15708-55-1 |
|---|---|
分子式 |
C10H12N2NaNiO8- |
分子量 |
369.89 g/mol |
IUPAC名 |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) |
InChI |
InChI=1S/C10H16N2O8.Na.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |
InChIキー |
WYLHSOAYOXSCIO-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ni+2] |
Key on ui other cas no. |
15708-55-1 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
2-[2-(carboxylatomethyl-(carboxymethyl)amino)ethyl-(carboxymethyl)amin o]acetate, nickel(+2) cation |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



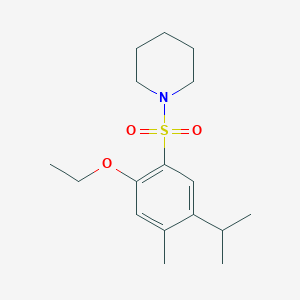
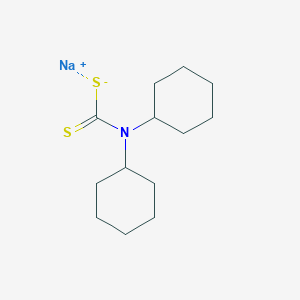
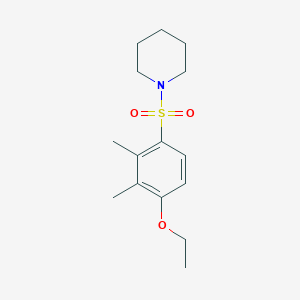

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
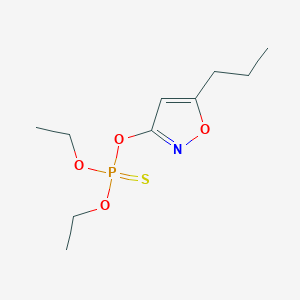
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
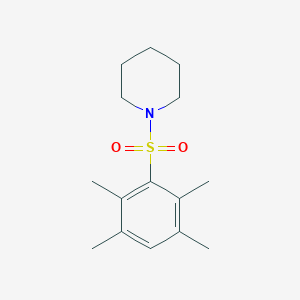
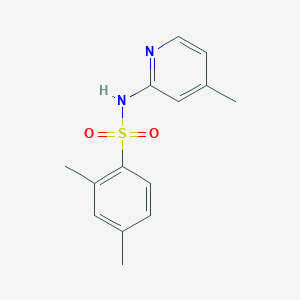
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether](/img/structure/B230946.png)
